molecular formula C13H17N B3056043 2,2,4,8-Tetramethyl-1,2-dihydroquinoline CAS No. 6848-19-7

2,2,4,8-Tetramethyl-1,2-dihydroquinoline

Cat. No.: B3056043
CAS No.: 6848-19-7
M. Wt: 187.28 g/mol
InChI Key: IDFVSRHOUFJATJ-UHFFFAOYSA-N
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Description

“2,2,4,8-Tetramethyl-1,2-dihydroquinoline” is a chemical compound . It is a derivative of quinoline . The molecule contains a total of 32 bonds. There are 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines has been studied over metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst . The process involves the condensation of aniline with acetone . Another study discusses the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines over selected organosulfonic acid silica catalysts .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H17N . The molecular weight is 187.28 g/mol . The structure includes a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

The chemical reactions of 2,2,4-trimethyl-1,2-dihydroquinolines have been studied. For example, the photoinduced addition of methanol to the double bond of 2,2,4,6-tetramethyl-1,2-dihydroquinoline has been investigated .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 187.28 g/mol . The compound is a derivative of quinoline .

Scientific Research Applications

Radical Intermediates and Antioxidant Activity

2,2,4,8-Tetramethyl-1,2-dihydroquinoline has been studied for its role in oxidation processes and radical formation. For instance, an EPR study demonstrated that 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl radicals observed in heptane solution decay by second-order processes and react with oxygen to form nitroxides, albeit slowly for the 8-methyl derivative. This research provides insights into the antioxidant properties of this class of compounds (Gunstone et al., 1991).

Proton Transfer Dynamics

The compound's proton transfer dynamics in different states and solvents have been extensively studied. Investigations into the absorption and fluorescence spectra of various substituted 1,2-dihydroquinolines, including 2,2,4,8-tetramethyl derivatives, across different pH ranges, have provided valuable data on the proton transfer mechanisms and quantum yields in both ground and excited states (Lygo et al., 2010).

Photolysis and Photoaddition

Studies on the steady-state photolysis of this compound in various solvents, like water and methanol, have led to the identification of specific reaction products. These findings shed light on the mechanisms of photoinduced reactions involving 1,2-dihydroquinolines (Nekipelova et al., 1999).

Synthesis and Characterization of Metal Complexes

There has been significant research in synthesizing and characterizing metal complexes involving this compound derivatives. These studies are crucial for understanding the pharmacological importance and potential applications of these compounds in various fields, including chemistry and medicine (Patel & Patel, 2017).

Applications in Organic Synthesis

The compound has been utilized in organic synthesis processes, like the AuCl(3)/AgSbF(6)-catalyzed intramolecular allylic amination of certain substrates, demonstrating its utility in constructing N-heterocyclic rings (Kothandaraman et al., 2009).

Mechanism of Action

The mechanism of the photoinduced addition of methanol to the double bond of 2,2,4,6-tetramethyl-1,2-dihydroquinoline has been studied . The reaction involves proton transfer proceeding via the A-S E 2 mechanism and the nucleophilic addition of the solvent to the carbocation .

Properties

IUPAC Name

2,2,4,8-tetramethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFVSRHOUFJATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(N2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394203
Record name 2,2,4,8-Tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6848-19-7
Record name 2,2,4,8-Tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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